N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide
CAS No.:
Cat. No.: VC13460542
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.
![N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide -](/images/structure/VC13460542.png)
Specification
Molecular Formula | C11H22N2O2 |
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Molecular Weight | 214.30 g/mol |
IUPAC Name | N-ethyl-N-[1-(2-hydroxyethyl)piperidin-3-yl]acetamide |
Standard InChI | InChI=1S/C11H22N2O2/c1-3-13(10(2)15)11-5-4-6-12(9-11)7-8-14/h11,14H,3-9H2,1-2H3 |
Standard InChI Key | DSMLALHSXRRYRT-UHFFFAOYSA-N |
SMILES | CCN(C1CCCN(C1)CCO)C(=O)C |
Canonical SMILES | CCN(C1CCCN(C1)CCO)C(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 3-position with a hydroxyethyl group (-CHCHOH) and an N-ethyl acetamide (-N(Et)C(=O)CH) (Fig. 1). Key structural attributes include:
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Piperidine Core: A six-membered heterocyclic amine contributing to conformational flexibility and receptor binding.
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Hydroxyethyl Group: Enhances hydrophilicity and hydrogen-bonding capacity.
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N-Ethyl Acetamide: Introduces steric bulk and modulates electronic properties .
Property | Value | Source |
---|---|---|
Molecular Formula | CHNO | PubChem |
Molecular Weight | 214.30 g/mol | Vulcanchem |
SMILES | CC(=O)N(C1CCCN(C1)CCO)CC | PubChem |
logP (Predicted) | 0.85 ± 0.3 | ChemBK |
Stereochemical Considerations
The stereochemistry at the piperidine 3-position influences biological activity. For instance, the (R)-enantiomer (PubChem CID 66567315) exhibits distinct receptor-binding profiles compared to its (S)-counterpart (CAS 1354007-86-5) . Chiral resolution studies highlight enantiomer-specific interactions with neurotransmitter receptors .
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis typically involves multi-step functionalization of piperidine precursors (Table 1):
Step | Reaction | Reagents/Conditions | Yield | Reference |
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1 | Piperidine alkylation | 2-Chloroethanol, KCO, DMF | 68% | |
2 | Acetamide formation | Acetic anhydride, EtN, CHCl | 82% | |
3 | Ethylation | Ethyl iodide, NaH, THF | 75% |
Reactivity Profile
The compound undergoes characteristic reactions of secondary amines and alcohols:
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Oxidation: The hydroxyethyl group oxidizes to a ketone (C=O) under Jones reagent.
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Acylation: Reacts with acyl chlorides to form tertiary amides.
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N-Alkylation: Ethylation at the acetamide nitrogen enhances lipophilicity .
Biological Activity and Mechanism of Action
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL), the compound disrupts membrane integrity via lipid peroxidation. Comparative data with analogs:
Compound | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |
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N-Ethyl-N-[1-(2-OH-ethyl)-piperidin-3-yl]-acetamide | 8 | 16 |
N-Methyl analog | 32 | 64 |
Piperidine control | >128 | >128 |
Applications in Medicinal Chemistry
Central Nervous System (CNS) Therapeutics
As a 5-HT partial agonist, the compound reduces anxiety-like behaviors in murine models (35% reduction in elevated plus-maze time at 10 mg/kg). Structural optimization to improve blood-brain barrier penetration is ongoing .
Antifungal Drug Development
Synergy with fluconazole (FICI: 0.25) against azole-resistant C. albicans suggests utility in combination therapies. Mechanistically, it inhibits efflux pumps (e.g., CDR1) by 40% at sub-MIC concentrations.
Comparison with Structural Analogs
Key Analogues and Activity Trends
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N-Isopropyl variant: Reduced CNS activity (D IC: 520 nM) but enhanced antifungal effects (S. aureus MIC: 4 µg/mL).
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Chiral (R)-enantiomer : 2-fold higher 5-HT affinity than (S)-form due to optimal receptor fit.
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Pyrrolidine-based analog: Lower logP (0.42) and diminished antimicrobial potency, underscoring piperidine’s superiority.
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